N-Desmethyl Phenyltoloxamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

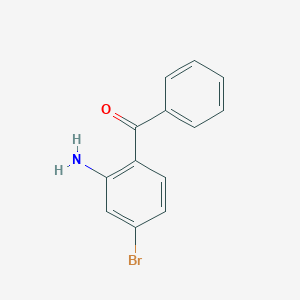

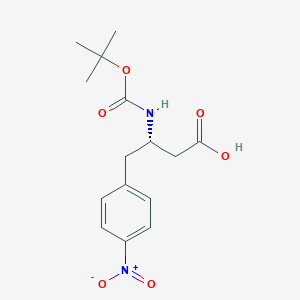

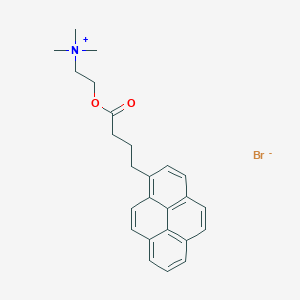

N-Desmethyl Phenyltoloxamine Hydrochloride is a biochemical compound primarily used in proteomics research. It is a derivative of Phenyltoloxamine, an antihistamine drug known for its sedative and analgesic effects. The compound is characterized by its molecular formula C16H19NO•HCl and a molecular weight of 277.79 .

Mechanism of Action

Target of Action

The primary target of N-Desmethyl Phenyltoloxamine Hydrochloride is the H1 receptor . This receptor plays a crucial role in the body’s inflammatory response, and blocking it can help alleviate symptoms of conditions like allergic rhinitis, allergic conjunctivitis, and urticaria .

Mode of Action

As a first-generation H1 antihistamine , this compound interferes with the agonist activity of histamine at the H1 receptor . This interference attenuates inflammatory processes, providing relief from various allergic conditions .

Biochemical Pathways

It is known that the compound can cross the blood-brain barrier and cause tranquilizing effects at cns histamine receptors . This ability to potentiate the effects of analgesics may be explained in part by its chemical nature as a first-generation H1 antihistamine .

Pharmacokinetics

It is known that the compound is capable of crossing the blood-brain barrier .

Result of Action

The primary therapeutic use of this compound is as an adjuvant therapy in various combination products containing an analgesic . It is expected to potentiate the pain-relieving effect of the analgesic component of the product . This makes it useful for the temporary relief of minor aches and pains like headache, muscular aches, backaches, minor arthritis pain, common cold, toothaches, menstrual cramps, etc .

Biochemical Analysis

Biochemical Properties

It is known that N-Desmethyl Phenyltoloxamine Hydrochloride is a related compound to Phenyltoloxamine, which is an antihistamine drug with sedative and analgesic effects .

Cellular Effects

Phenyltoloxamine, a related compound, is known to have sedative and analgesic effects, suggesting that this compound may have similar effects .

Molecular Mechanism

Phenyltoloxamine, a related compound, is known to be a H1 receptor blocker and a member of the ethanolamine class of antihistaminergic drugs .

Metabolic Pathways

It is known that many first-generation H1 antihistamines, such as Phenyltoloxamine, have not had their pharmacokinetics optimally investigated .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Phenyltoloxamine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the molecule, changing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-Desmethyl Phenyltoloxamine Hydrochloride is primarily used in proteomics research. It serves as a biochemical tool to study protein interactions and functions. Additionally, it has applications in neurology research, where it is used to investigate the effects of antihistamines on the nervous system .

Comparison with Similar Compounds

Similar Compounds

Phenyltoloxamine: The parent compound, known for its antihistamine properties.

Diphenhydramine: Another H1 receptor blocker with similar sedative and analgesic effects.

Uniqueness

N-Desmethyl Phenyltoloxamine Hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities compared to its parent compound and other similar antihistamines.

Properties

IUPAC Name |

2-(2-benzylphenoxy)-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-11-12-18-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIUOGRMRZMCFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B149504.png)